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Introduction
C12-200 is a synthetic, branched-chain ionizable lipidoid that has become a significant tool in

the development of nucleic acid therapeutics.[1][2] It is not a therapeutic agent itself, but a

critical component in the formulation of lipid nanoparticles (LNPs), which serve as delivery

vehicles for various forms of RNA, including small interfering RNA (siRNA), messenger RNA

(mRNA), and self-amplifying RNA (saRNA).[1][2] Due to its high in vivo potency, particularly for

liver-targeted delivery, C12-200 is frequently used as a benchmark or positive control in studies

exploring new ionizable lipids for LNP formulations.[3] This guide provides an in-depth overview

of the history, mechanism, and application of C12-200 in preclinical drug development.

Discovery and Synthesis
The development of C12-200 emerged from efforts to create novel materials for potent in vivo

RNA delivery. Through combinatorial synthesis and screening, a class of lipid-like materials, or

"lipidoids," was identified that could effectively deliver siRNA to hepatocytes in animal models.

C12-200 was a standout compound from these screens, demonstrating significantly higher

potency compared to earlier materials.[4]

Chemically, C12-200 is a branched-chain ionizable lipidoid featuring five hydroxyl groups.[2] Its

synthesis involves the reaction of the amine 2-[4-(2-(2-aminoethyl)amino)ethylpiperazin-1-

yl]ethan-1-amine (amine 200) with the tail 1,2-epoxyhexadecane (C12) at a 1:5 molar ratio. The
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reaction is typically conducted by stirring the components at 90°C for several days without a

solvent, followed by purification via chromatography.[5]

Mechanism of Action in LNP-Mediated Delivery
The efficacy of C12-200 as a delivery vehicle is rooted in its pH-dependent charge. This

property is central to the function of the LNP, from RNA encapsulation to its release into the

cytoplasm of target cells.

RNA Encapsulation: During LNP formulation at a low pH (e.g., in an acetate buffer at pH 4),

the amine groups of C12-200 become protonated, conferring a positive charge to the lipid.[6]

[7] This positive charge facilitates electrostatic interactions with the negatively charged

phosphate backbone of RNA, enabling high encapsulation efficiency.

Systemic Circulation: Once administered in vivo, the LNP is exposed to the physiological pH

of the bloodstream (~7.4). At this neutral pH, C12-200 is deprotonated and becomes

neutrally charged.[7][8] This neutrality is crucial as it minimizes non-specific interactions with

anionic cell membranes and blood components, reducing toxicity and improving circulation

stability.[7]

Cellular Uptake and Endosomal Escape: LNPs are typically taken up by cells, particularly

hepatocytes, via endocytosis. Inside the endosome, the internal environment becomes

progressively more acidic (pH < 6.0). This drop in pH causes C12-200 to become positively

charged again.[6][8] The charged LNP then interacts with the negatively charged lipids of the

endosomal membrane, leading to membrane fusion and disruption.[6] This process, known

as endosomal escape, releases the RNA cargo into the cytoplasm where it can be translated

(mRNA) or engage with cellular machinery (siRNA).
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Fig. 1: pH-Dependent Mechanism of C12-200 LNPs
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Preclinical Development and Performance
C12-200 has been extensively evaluated in preclinical models, demonstrating high efficacy for

delivering RNA to the liver and, in certain formulations, the spleen.[8]

Comparative Efficacy
Studies have consistently shown that C12-200 is a potent ionizable lipid, though its

performance varies relative to other lipids. In a study comparing LNPs delivering luciferase

mRNA, 306Oi10 LNPs produced over 20-fold higher protein expression in the liver than C12-
200 LNPs.[5] However, C12-200 has also been shown to be over two orders of magnitude

more potent for siRNA delivery than the earlier LNP01 formulation.[4] The choice of helper lipid

also significantly impacts performance; the combination of C12-200 with DOPE (1,2-dioleoyl-

sn-glycero-3-phosphoethanolamine) has been shown to be particularly effective for mRNA

delivery to trophoblasts.[9]

Safety and Tolerability
A key consideration in the development of C12-200 is its safety profile. Unlike some newer

lipids that incorporate biodegradable ester groups, C12-200 contains no readily degradable

chemical groups.[5][10] This lack of degradability can be a source of toxicity, as the lipid may

accumulate over time.[10] Studies in pregnant mice have shown that while effective, C12-200
LNPs can cause elevated levels of liver enzymes, suggesting some hepatotoxicity that might

limit its clinical use, especially in applications requiring repeat dosing.[11]

Quantitative Data Summary
The following tables summarize key quantitative data from various preclinical studies involving

C12-200 LNPs.

Table 1: LNP Formulation Compositions
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Ionizable
Lipid

Helper
Lipid(s)

Cholester
ol Molar
%

PEG
Lipid
Molar %

Ionizable
Lipid
Molar %

Helper
Lipid
Molar %

Referenc
e

C12-200 DOPE 46.5
2.5 (C14-
PEG2000)

35 16 [5][12]

C12-200 DOPE 53.5 1.5 35 10 [12]

| C12-200 | DOPE | 46.5 | 2.5 (C14-PEG2000) | 35 | 16 |[12] |

Table 2: Physicochemical and In Vivo Performance Data

LNP
Formulati
on
(Compon
ents)

Particle
Size (nm)

PDI

Encapsul
ation
Efficiency
(%)

Apparent
pKa

Key In
Vivo
Result

Referenc
e

C12-200,
DOPE,
Cholester
ol, C14-
PEG2000

102 0.158 43 6.9

EPO
mRNA
delivery:
7065 ±
513 ng/µL
serum
EPO

[12]

C12-200,

DOPE,

Cholesterol

, PEG

130.2 0.064 56.5 6.6

Optimized

for SAM

delivery

[12]

C12-200

(vs.

306Oi10

and MC3)

N/A N/A N/A N/A

>20-fold

lower

luciferase

expression

in liver vs.

306Oi10

[5]
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| C12-200 (vs. LNP01) | N/A | N/A | N/A | N/A | >100x higher potency for siRNA gene silencing

vs. LNP01 |[4] |

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The

following sections describe common protocols used in the development and evaluation of C12-
200 LNPs.

LNP Formulation Protocol
LNPs are typically formed using a rapid mixing technique to induce nanoprecipitation.

Solution Preparation:

Lipid Mixture (Organic Phase): C12-200, a helper lipid (e.g., DOPE or DSPC), cholesterol,

and a PEG-lipid (e.g., C14-PEG2000) are dissolved in 90-100% ethanol at specific molar

ratios (e.g., 35:16:46.5:2.5).[5][12]

RNA Mixture (Aqueous Phase): The RNA (mRNA or siRNA) is diluted in a low pH buffer,

such as 10 mM sodium citrate or 25 mM acetate buffer (pH 4.0).[5][6]

Mixing:

Microfluidic Mixing: The organic and aqueous solutions are driven through a microfluidic

mixing device (e.g., a T-junction mixer). The flow rate ratio (FRR) is typically controlled at

3:1 (aqueous:ethanolic), with a total flow rate (TFR) between 10-25 mL/min.[6][13] This

rapid, controlled mixing ensures the formation of uniform nanoparticles.

Hand Mixing: For smaller scale or screening purposes, the ethanolic lipid mixture is rapidly

added to the aqueous RNA solution via pipette. The mixture is then pipetted repeatedly or

vortexed briefly to ensure mixing.[13]

Purification and Concentration: After formation, the LNP solution is typically dialyzed against

phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. This is

followed by concentration using centrifugal filter units.
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Fig. 2: General LNP Formulation Workflow

LNP Characterization
Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering

(DLS).

RNA Encapsulation Efficiency: Often determined using a fluorescent dye assay (e.g.,

RiboGreen). The fluorescence is measured before and after lysing the LNPs with a detergent

(e.g., Triton X-100). The difference indicates the amount of encapsulated RNA.
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Apparent pKa: The pKa of the ionizable lipid within the LNP is a critical parameter influencing

endosomal escape. It is often measured using a TNS (6-(p-toluidinyl)naphthalene-2-sulfonic

acid) assay, which fluoresces in a hydrophobic environment.[9]

In Vivo Evaluation
Animal Model: Studies frequently use mouse models (e.g., C57BL/6).

Administration: LNPs encapsulating the RNA of interest (e.g., luciferase mRNA,

erythropoietin mRNA) are administered intravenously (IV) via the tail vein at a specified dose

(e.g., 0.01 to 0.75 mg/kg).[4][14]

Efficacy Measurement:

For reporter genes (e.g., Luciferase): At a set time point (e.g., 6 hours), animals are

euthanized, and organs (liver, spleen, lungs, etc.) are harvested. Luminescence is

measured using an in vivo imaging system (IVIS) after injecting a luciferin substrate.[14]

For secreted proteins (e.g., Erythropoietin): Blood is collected, and serum levels of the

protein are quantified using an ELISA kit.[12]

Toxicity Assessment: Serum is analyzed for markers of liver damage, such as alanine

aminotransferase (ALT) and aspartate aminotransferase (AST).[11]

Conclusion
C12-200 represents a key milestone in the development of ionizable lipids for RNA delivery. Its

high potency, particularly for liver targets, established a new benchmark for performance and

has made it an invaluable tool for preclinical research. While its non-degradable nature raises

potential toxicity concerns that may limit its direct clinical translation in an era of biodegradable

lipids, the study of C12-200 has provided fundamental insights into the structure-activity

relationships that govern LNP efficacy. It continues to serve as a critical positive control,

enabling the rigorous evaluation and advancement of next-generation delivery vehicles for RNA

therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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